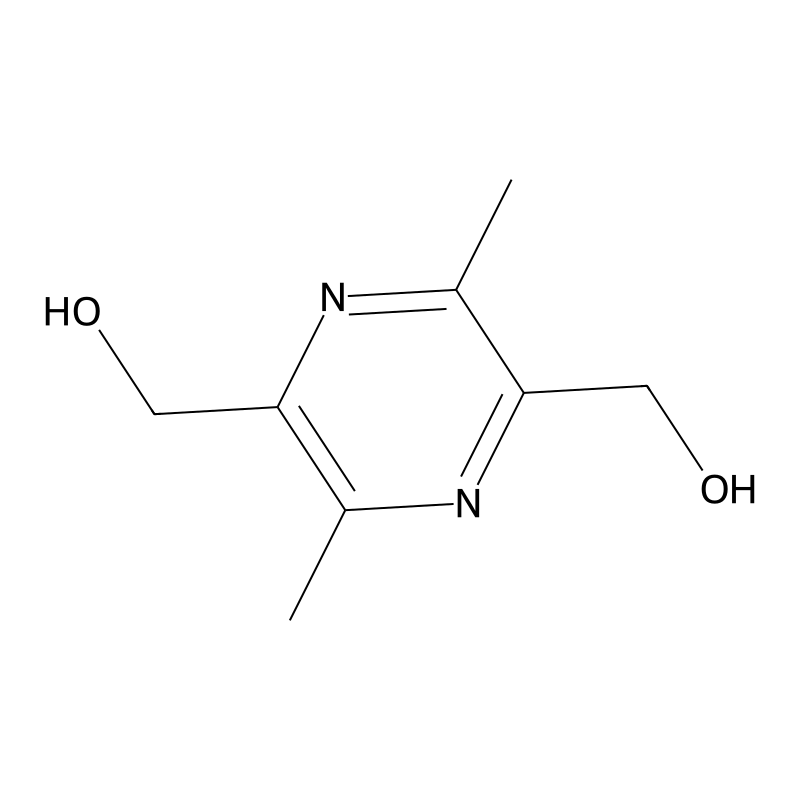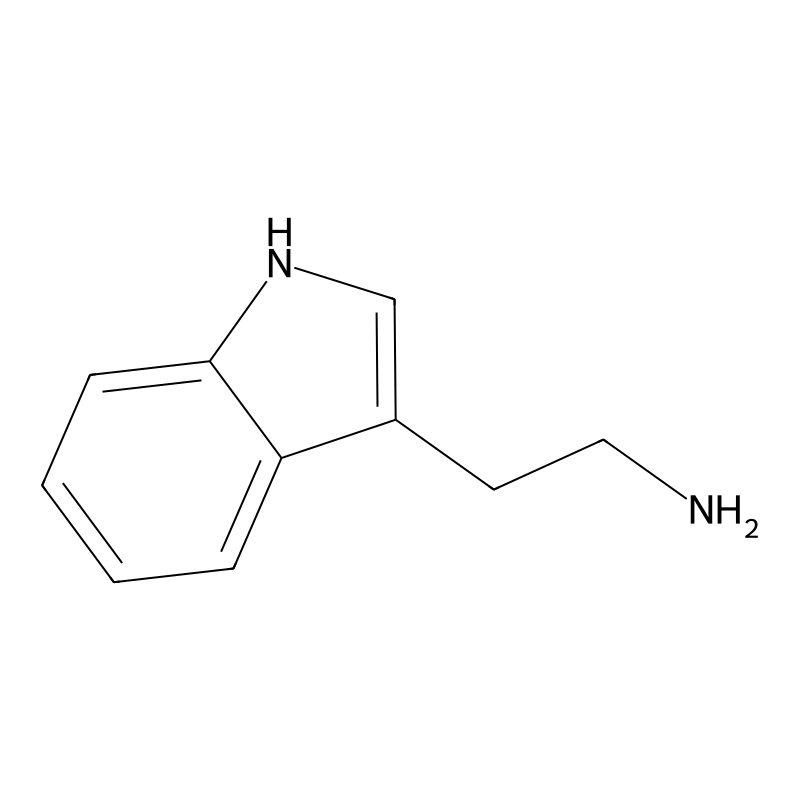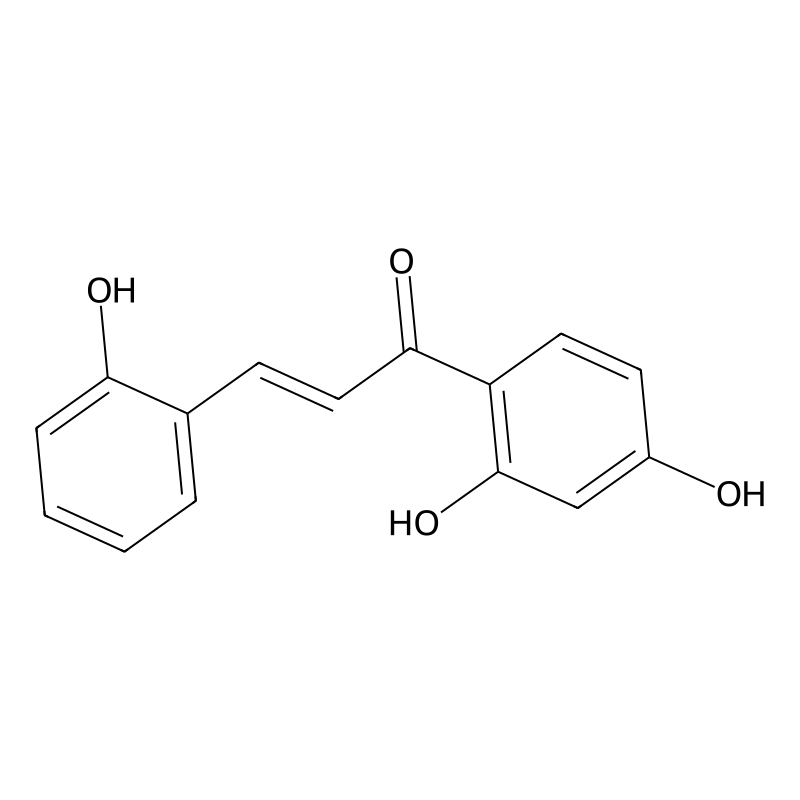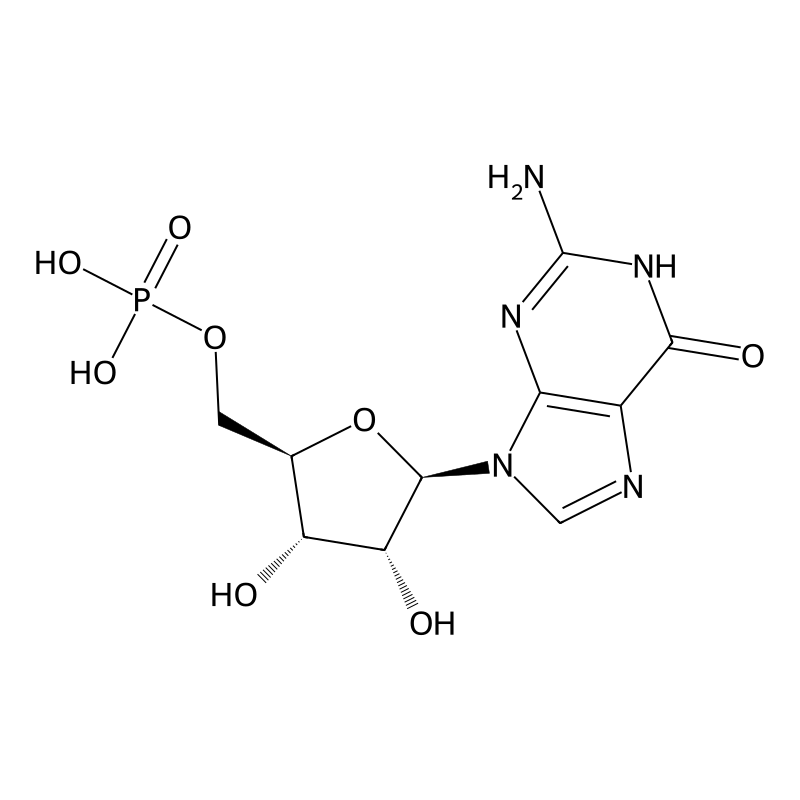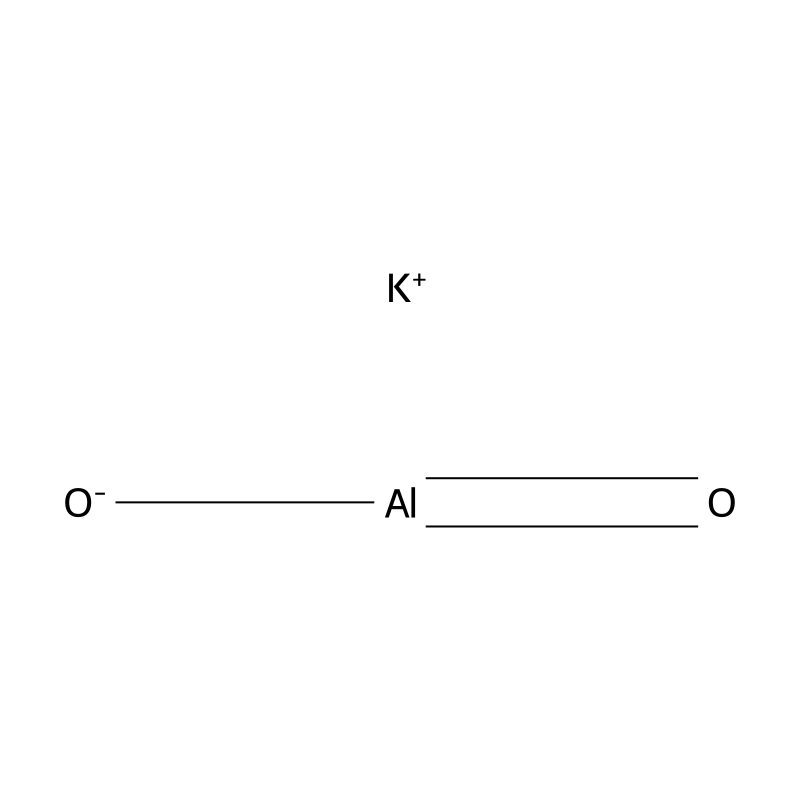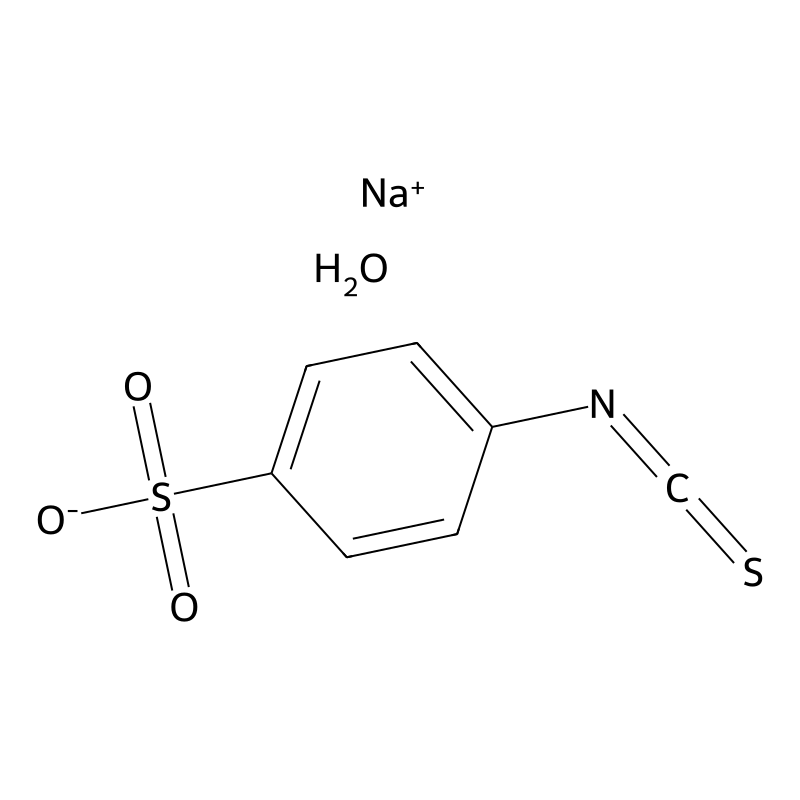beta-D-N-Acetylmannosamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Beta-D-N-Acetylmannosamine, also known as N-Acetyl-D-mannosamine, is a hexosamine monosaccharide classified as an acylaminosugar. This compound plays a crucial role in various biological processes, particularly in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. The molecular formula of beta-D-N-Acetylmannosamine is C₈H₁₅NO₆, and it is characterized by its stable and neutral nature. It acts as a precursor to N-acetylneuraminic acid, also known as sialic acid, which is vital for cellular interactions and signaling processes in mammals .
- ManNAc acts as a precursor in the biosynthesis of sialic acids []. Sialic acids are attached to glycoproteins and glycolipids on cell surfaces, influencing cell-cell interactions, cell signaling, and immune recognition [].
- The specific mechanism of action of sialic acids depends on their position and type of linkage on the cell surface [].
Precursor for Sialic Acid Biosynthesis:
ManNAc plays a crucial role in the biosynthesis of sialic acid, a vital component of glycans (sugar chains) attached to proteins and lipids. It acts as the first committed precursor for sialic acid production. Wikipedia: N-Acetylmannosamine: The sialic acid biosynthesis pathway starts in the cytoplasm, utilizing UDP-GlcNAc (derived from glucose) as the primary substrate. In the rate-limiting step, UDP-GlcNAc is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase. Nature: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study: Following its formation, ManNAc gets phosphorylated by ManNAc kinase before further conversion into sialic acid. This process highlights the essential role of ManNAc as a stepping stone for generating sialic acid, impacting various biological functions.
Research Applications in GNE Myopathy:
GNE myopathy is a rare, progressive neuromuscular disease caused by mutations in the GNE gene. This gene encodes a bifunctional enzyme with both UDP-GlcNAc 2-epimerase and ManNAc kinase activities, crucial for sialic acid biosynthesis. Mutations in the GNE gene lead to decreased sialic acid production, impacting muscle function and development. Genetics in Medicine: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study:
Due to its role as a precursor for sialic acid, ManNAc has emerged as a potential therapeutic candidate for GNE myopathy. Studies demonstrate that oral administration of ManNAc increases sialic acid biosynthesis and improves muscle sialylation in animal models of the disease, suggesting potential for clinical application. Genetics in Medicine: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study: Clinical trials are currently underway to evaluate the safety and efficacy of ManNAc as a treatment for GNE myopathy.
Other Research Areas:
While research on ManNAc primarily focuses on GNE myopathy, it also holds potential in other areas of scientific exploration. For instance, studies investigate its impact on:
- Neurodegenerative diseases: Sialic acid plays a role in brain development and function. Investigating ManNAc's influence on sialic acid levels might contribute to understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Cancer progression: Sialic acid expression is linked to cancer cell proliferation and metastasis. Research is ongoing to understand how ManNAc might impact these processes.
- Aldol Condensation: It undergoes reversible aldol condensation with pyruvate to form N-acetylneuraminic acid. This reaction is catalyzed by the enzyme N-acetylneuraminic acid lyase, which facilitates the formation of carbon-carbon bonds .
- Epimerization: Beta-D-N-Acetylmannosamine can be synthesized from N-acetyl-D-glucosamine through base-catalyzed epimerization. This process alters the configuration of the sugar molecule at specific carbon positions .
- Phosphorylation: In metabolic pathways, beta-D-N-Acetylmannosamine can be phosphorylated by specific kinases, leading to its activation for further bio
Beta-D-N-Acetylmannosamine is integral to several biological functions:
- Sialic Acid Biosynthesis: It serves as the first committed precursor in the biosynthetic pathway of sialic acid. The conversion of UDP-N-acetylglucosamine to beta-D-N-Acetylmannosamine is catalyzed by UDP-GlcNAc 2-epimerase, which is a rate-limiting step in this pathway .
- Cellular Functions: Sialic acids derived from beta-D-N-Acetylmannosamine are critical for cell-cell interactions, immune response modulation, and pathogen recognition. They contribute to the negative charge on cell surfaces, influencing various biological activities .
Beta-D-N-Acetylmannosamine can be synthesized through several methods:
- Aldolase Treatment: This method involves treating sialic acid with aldolase enzymes to yield beta-D-N-Acetylmannosamine and pyruvic acid .
- Base-Catalyzed Epimerization: N-acetyl-D-glucosamine can be converted into beta-D-N-Acetylmannosamine via base-catalyzed epimerization processes .
- Rhodium-Catalyzed Reactions: Rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates represents another synthetic route for producing this compound .
Beta-D-N-Acetylmannosamine has several applications across various fields:
- Therapeutics: Its potential therapeutic effects are being explored in conditions where sialic acid biosynthesis is impaired, such as in certain metabolic disorders like Salla disease and infantile sialic acid storage disease .
- Biotechnology: In biopharmaceutical manufacturing, beta-D-N-Acetylmannosamine is used to enhance sialylation of glycoproteins, improving their efficacy and stability during therapeutic applications .
- Research: It serves as a valuable tool in glycobiology studies, helping researchers understand glycan structures and their biological implications .
Studies have shown that beta-D-N-Acetylmannosamine interacts with various enzymes and proteins involved in glycan metabolism:
- N-Acetylmannosamine Kinases: These kinases are crucial for phosphorylating beta-D-N-Acetylmannosamine, facilitating its incorporation into metabolic pathways related to sialic acids .
- Glycoprotein Sialylation: The addition of beta-D-N-Acetylmannosamine to culture media has been shown to enhance the sialylation of recombinant glycoproteins, leading to improved therapeutic outcomes .
Several compounds share structural or functional similarities with beta-D-N-Acetylmannosamine. Below are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-Acetyl-D-glucosamine | Hexosamine structure | Precursor for chitin synthesis |
| N-Acetylneuraminic acid | Sialic acid | Key component for cell surface interactions |
| D-Mannose | Monosaccharide | Important for mannose-binding lectins |
| N-Acetylgalactosamine | Acylaminosugar | Involved in galactose metabolism |
Uniqueness of Beta-D-N-Acetylmannosamine
Beta-D-N-Acetylmannosamine stands out due to its specific role as a precursor for sialic acids, which are crucial for many physiological processes including immune responses and cellular communication. Unlike other hexosamines or monosaccharides, its direct involvement in the biosynthesis of negatively charged sialic acids highlights its unique importance in biochemistry and medicine.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 8 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 9 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
7772-94-3
